(3R,5S)-Atorvastatin is a synthetic lipid-lowering agent belonging to the class of statins, primarily used to manage hyperlipidemia and reduce cardiovascular risks. It functions as an inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. Atorvastatin is recognized for its effectiveness in lowering levels of low-density lipoprotein and triglycerides while increasing high-density lipoprotein levels.
Atorvastatin was first introduced to the market in 1996 under the brand name Lipitor by Pfizer. The compound has since become one of the most widely prescribed medications globally due to its efficacy and safety profile.
Atorvastatin is classified as a statin, specifically a hydroxymethylglutaryl-CoA reductase inhibitor. It is part of a broader category of medications known as antilipemic agents, which are utilized to lower lipid levels in the blood.
The synthesis of (3R,5S)-Atorvastatin has been extensively studied, with various methods developed over the years.
The molecular formula for (3R,5S)-Atorvastatin is CHFNO. It features a distinctive pyrrole ring, which is essential for its biological activity.
Atorvastatin undergoes various chemical reactions during its synthesis and metabolism:
The synthesis often includes steps like ketal deprotection and calcium salt formation, which are crucial for obtaining high-purity atorvastatin suitable for pharmaceutical use .
Atorvastatin's primary mechanism involves inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase:
Clinical studies indicate that atorvastatin can reduce low-density lipoprotein levels by up to 60% depending on dosage, demonstrating its potency as a lipid-lowering agent .
Atorvastatin is primarily used in clinical settings for:
CAS No.: 127414-85-1
CAS No.: 5776-58-9
CAS No.: 57956-29-3
CAS No.:
CAS No.: 136033-39-1